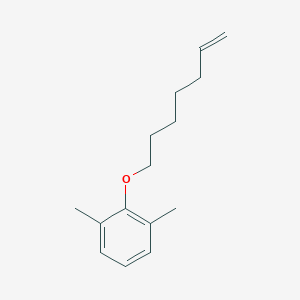

2-Hept-6-enoxy-1,3-dimethylbenzene

Descripción

2-Hept-6-enoxy-1,3-dimethylbenzene is an aromatic ether derivative featuring a 1,3-dimethylbenzene (meta-xylene) core substituted at the 2-position with a hept-6-enoxy group (C₇H₁₁O). The hept-6-enoxy moiety consists of a seven-carbon chain terminating in an ether oxygen and includes a double bond at the 6th position, conferring structural rigidity and hydrophobicity.

Characterization would likely involve spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography, as demonstrated for structurally related compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ). Potential applications include its use as a precursor in metal-catalyzed C–H functionalization reactions due to the electron-donating ether group or in materials science for designing hydrophobic polymers.

Propiedades

IUPAC Name |

2-hept-6-enoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-4-5-6-7-8-12-16-15-13(2)10-9-11-14(15)3/h4,9-11H,1,5-8,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOOGOTYJWBRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Research Findings and Implications

- Solubility-Activity Relationship: The solubility cutoff identified in suggests that 2-hept-6-enoxy-1,3-dimethylbenzene’s pharmacological inactivity stems from its extremely low solubility, aligning with trends in halogenated analogues .

- Synthetic Versatility: While nitro derivatives are prioritized for explosive or dye synthesis, the target compound’s ether functionality offers a platform for designing stable, non-hazardous intermediates in organic synthesis.

- Environmental and Safety Profile : The compound’s lower hazard profile compared to nitro or bromo derivatives () makes it a safer candidate for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.